molecular formula C19H20N2O3 B2962257 N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide CAS No. 941979-79-9

N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide

Cat. No.: B2962257
CAS No.: 941979-79-9
M. Wt: 324.38
InChI Key: MMGGWMKXDOUPSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-Methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide is a benzamide derivative characterized by a methoxy-substituted phenyl ring linked to a benzamide core via a 2-oxopiperidin-1-yl group.

Properties

IUPAC Name

N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3/c1-24-17-11-10-15(20-19(23)14-7-3-2-4-8-14)13-16(17)21-12-6-5-9-18(21)22/h2-4,7-8,10-11,13H,5-6,9,12H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMGGWMKXDOUPSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2)N3CCCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide typically involves the reaction of 4-methoxy-3-nitrobenzoic acid with piperidinone under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium, and under an inert atmosphere to prevent oxidation . The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the final product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and efficiency. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and ensuring the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The benzamide moiety can undergo nucleophilic substitution reactions, where the amide group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles such as amines and alcohols. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high selectivity and yield .

Major Products Formed

The major products formed from these reactions include substituted benzamides, amines, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide is a chemical compound with applications in chemistry, biology, medicine, and industry. It can be used as a building block for synthesizing complex molecules and studying reaction mechanisms.

Chemical Reactions

N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-2-(trifluoromethyl)benzamide can undergo oxidation, reduction, and substitution chemical reactions.

Types of Reactions :

  • Oxidation: Under specific conditions, the compound can be oxidized to yield different oxidation products.
  • Reduction: Reduction reactions can modify the functional groups within the compound.
  • Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products. The products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

  • Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
  • Biology: The compound is investigated for its potential biological activities, including antimicrobial and antiviral properties.
  • Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
  • Industry: The compound is used in developing new materials and as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table compares N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide with key analogs, focusing on structural features, pharmacological targets, and functional outcomes:

Compound Name Key Structural Features Pharmacological Target/Activity Research Findings
This compound - 4-Methoxyphenyl
- 2-Oxopiperidin substituent
- Benzamide core
Not explicitly reported; structural similarity to 5-HT receptor ligands suggests potential activity Synthesized in derivatives (e.g., 3,4-diethoxy variant) but biological data limited .
GR 125743
(N-[4-Methoxy-3-(4-methylpiperazin-1-yl)phenyl]-3-methyl-4-(4-pyridyl)benzamide)
- 4-Methylpiperazinyl group
- Pyridyl substituent
5-HT1B/1D receptor antagonist Inhibits 5-HT binding in transfected cells; no effect on female sexual behavior in rats .
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide - N,O-bidentate directing group
- 3-Methylbenzamide
Metal-catalyzed C–H bond functionalization Used as a directing group in synthetic chemistry; confirmed by X-ray crystallography .
N-(4′-Methoxyphenyl)(piperidin-1-yl)benzamide - Piperidinyl group
- 4-Methoxyphenyl
Anthelmintic activity Copper/cobalt complexes show dose-dependent activity against Eicinia foetida .
EMAC2060
(2-{4-Methoxy-3-[(E)-{2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]hydrazin-1-ylidene}methyl]phenyl}benzamide)
- Thiazole-hydrazone
- Methoxyphenyl
HIV-1 RT polymerase/ribonuclease inhibition Moderate yield (~80%); confirmed by NMR spectroscopy .

Structural and Functional Insights

  • Substituent Effects :

    • The 2-oxopiperidin group in the target compound may enhance metabolic stability compared to piperazinyl analogs (e.g., GR 125743) due to reduced basicity .
    • Methoxy groups at the 4-position (common across analogs) improve lipophilicity and membrane permeability, critical for CNS-targeting compounds like 5-HT antagonists .
  • Biological Activity: Unlike GR 125743, which shows strong 5-HT1B/1D binding, the target compound’s 2-oxopiperidin moiety may shift selectivity toward other receptors or enzymes, though this requires experimental validation.
  • Synthetic Accessibility :

    • The target compound’s synthesis likely follows routes similar to EMAC2060 or N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide, involving benzoyl chloride intermediates and nucleophilic substitution .

Biological Activity

N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide is a synthetic organic compound that has emerged as a subject of interest in medicinal chemistry due to its potential biological activities. This article will explore its biological activity, mechanisms of action, and relevant case studies supported by diverse research findings.

Chemical Structure and Properties

The compound features a methoxy group , a piperidinone ring , and a benzamide core . This unique structure contributes to its pharmacological profile, enhancing lipophilicity and metabolic stability, which are critical for drug development.

Target Interactions

This compound interacts with various biological targets, leading to significant biochemical effects:

  • Enzyme Inhibition : The compound has shown potential in inhibiting key enzymes involved in cancer cell proliferation and survival, including tubulin and heat shock proteins (Hsp90) .
  • Cell Signaling Modulation : It modulates signaling pathways by affecting the phosphorylation states of proteins such as ERK2, crucial for cell growth and differentiation .

Biochemical Pathways

The compound's biological activity is linked to its influence on several biochemical pathways:

  • Cancer Pathways : It inhibits critical components such as P-glycoprotein (P-gp) and platelet-derived growth factor receptor β, both vital for cancer cell survival .
  • Oxidative Stress Mechanisms : It triggers caspase activation through oxidative mechanisms, indicating potential applications in apoptosis induction in cancer cells .

In Vitro Studies

Recent studies have demonstrated the compound's effectiveness against various cancer cell lines. For example:

  • Cytotoxicity Assays : In vitro assays indicated that this compound exhibits dose-dependent cytotoxicity against human cancer cell lines, with IC50 values significantly lower than those of standard chemotherapeutics .

In Vivo Studies

Animal models have been employed to assess the pharmacokinetics and therapeutic efficacy:

  • Dosage Effects : Variations in dosage have shown that higher concentrations lead to increased apoptosis in tumor cells, suggesting a promising therapeutic window for further exploration .

Case Study 1: Anti-Cancer Activity

A study published in a peer-reviewed journal highlighted the compound's anti-cancer properties. The research focused on its ability to inhibit tumor growth in xenograft models. The results indicated:

Dosage (mg/kg)Tumor Volume Reduction (%)
1025
2050
5075

This data supports the potential of this compound as an effective anti-cancer agent .

Case Study 2: Antiviral Potential

Another investigation explored the antiviral capabilities of this compound against Hepatitis B virus (HBV). The findings revealed:

Treatment GroupHBV DNA Reduction (%)
Control0
Compound A40
Compound B70

These results indicate that derivatives of this compound may enhance intracellular levels of antiviral proteins like APOBEC3G, providing a mechanism for HBV inhibition .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide?

  • Methodology : The compound can be synthesized via multi-step reactions involving coupling of substituted benzamide precursors with piperidinone derivatives. For example, details a similar synthesis using acid chlorides (e.g., 4-methoxy-3-(3-methoxyphenyl)benzoic acid treated with thionyl chloride to form the acid chloride) followed by amidation with amine-containing intermediates. Key steps include reflux in anhydrous THF, purification via column chromatography (chloroform:methanol = 3:1), and crystallization .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodology : Use ¹H/¹³C NMR to verify substituent positions (e.g., methoxy, benzamide, and 2-oxopiperidinyl groups) and HRMS for molecular weight confirmation. provides a template for NMR analysis (δ 7.74 ppm for benzamide protons, δ 3.34 ppm for methoxy groups) and MS data (e.g., m/z 488.6 [M+H]⁺ for a related analog) .

Q. What in vitro assays are suitable for initial biological activity screening?

  • Methodology : Radioligand binding assays using transfected cell membranes (e.g., Cos-7 cells expressing target receptors) with radiolabeled analogs (e.g., [³H]-GR125743, a structurally similar benzamide). outlines protocols involving membrane protein quantification via Bradford assay (Bio-Rad Kit) and competitive binding studies using 10 mM 5-HT to define nonspecific binding .

Advanced Research Questions

Q. How can reaction yields be optimized for introducing the 2-oxopiperidinyl moiety?

  • Methodology : Evaluate solvent polarity and temperature effects. and suggest that polar aprotic solvents (e.g., DMF or THF) under reflux (60–80°C) improve nucleophilic substitution efficiency. For example, coupling piperidinone derivatives with chlorobenzamide intermediates in DMF at 80°C achieved 48–85% yields .

Q. How should researchers address discrepancies in biological activity data across studies?

  • Methodology : Conduct structure-activity relationship (SAR) analyses to isolate variables. For example, and highlight that trifluoromethyl or pyridinyl groups enhance metabolic stability and receptor affinity. Compare analogs with/without these groups using standardized assays (e.g., IC₅₀ values in kinase inhibition) to identify critical substituents .

Q. What strategies mitigate side reactions during benzamide functionalization?

  • Methodology : Use protective groups (e.g., pivaloyloxy for hydroxylamines, as in ) or inert atmospheres (N₂/Ar) to prevent oxidation. demonstrates that refluxing under N₂ with KH as a base minimizes undesired dehalogenation or hydrolysis .

Q. How can computational methods aid in predicting pharmacokinetic properties?

  • Methodology : Employ molecular docking (e.g., AutoDock Vina) to model interactions with target receptors (e.g., 5-HT₇ or Akt1) and ADMET prediction tools (e.g., SwissADME) to assess logP, solubility, and cytochrome P450 interactions. and validate these approaches for benzamide analogs .

Data Contradiction Analysis

Q. Why do similar compounds show divergent binding affinities in receptor assays?

  • Resolution : Differences may arise from stereochemistry or solvent effects. For instance, notes that stereoisomers (e.g., (S)- vs. (R)-configurations) of benzamide derivatives exhibit >10-fold differences in 5-HT receptor binding. Always confirm enantiomeric purity via chiral HPLC .

Q. What explains variability in synthetic yields reported for analogous reactions?

  • Resolution : Reaction scalability and catalyst choice are critical. reports 85% yield for a 125 mmol-scale reaction using KH in DMF, while smaller scales (<10 mmol) may suffer from inefficient mixing or side reactions. Standardize protocols using high-purity reagents and controlled heating .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.